molecular formula C21H15FN2O4 B2984955 2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-01-1

2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2984955
CAS No.: 922109-01-1
M. Wt: 378.359
InChI Key: OFIBNEVIYVLLGG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic compound with the molecular formula C21H15FN2O4 and a molecular weight of 378.4 g/mol . Its chemical structure features a dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold, a tricyclic system known to be of significant interest in medicinal chemistry research . This core structure is found in compounds that exhibit high binding affinity to various G-protein-coupled receptors (GPCRs), including histamine and serotonin receptors . The specific substitution pattern on this molecule, including the 2-fluorophenoxyacetamide group, suggests its potential as a valuable intermediate or pharmacological tool for researchers investigating receptor-ligand interactions, structure-activity relationships (SAR), and the development of new therapeutic agents targeting aminergic GPCRs . As a derivative of the dibenzo[1,4]oxazepine class, it provides a key building block for chemical synthesis and biological screening in a research setting. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c22-15-5-1-3-7-18(15)27-12-20(25)23-13-9-10-17-14(11-13)21(26)24-16-6-2-4-8-19(16)28-17/h1-11H,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBNEVIYVLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H19FN2O4
  • Molecular Weight : Approximately 406.4 g/mol
  • Key Functional Groups :
    • Dibenzo[b,f][1,4]oxazepine core
    • Fluorophenoxy group
    • Acetamide moiety

Structural Representation

PropertyDescription
Molecular Structure Molecular Structure
Boiling Point N/A
Melting Point N/A
Density N/A

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results against various human tumor cell lines. For instance, compounds with similar structural features displayed effective inhibition against HL-60 and BGC-823 tumor cells .
  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in preclinical models, suggesting potential for neurological applications .

Case Studies

  • Antitumor Activity Evaluation
    • A study evaluated the antitumor efficacy of various dibenzo[b,f][1,4]oxazepine derivatives. Compounds with structural similarities to the target compound showed significant cytotoxicity against multiple cancer cell lines.
    • Results : The most effective compounds had EC50 values comparable to established chemotherapeutics.
  • Anticonvulsant Screening
    • Screening of 2-substituted oxadiazoles containing a fluorophenoxy group revealed substantial anticonvulsant activity.
    • Findings : The mechanism appears to involve interaction with benzodiazepine receptors .

Synthetic Routes

The synthesis of This compound typically involves multi-step organic synthesis techniques:

  • Formation of Dibenzo[b,f][1,4]oxazepine Core :
    • Utilization of cyclization reactions to form the oxazepine structure.
  • Introduction of Fluorophenoxy Group :
    • Electrophilic substitution reactions to attach the fluorophenoxy moiety.
  • Acetamide Formation :
    • Amide coupling reactions to introduce the acetamide group.

Reaction Conditions

Careful control of reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl analog (8c) exhibited higher synthetic yield (83%) compared to chlorinated derivatives (e.g., 8d: 49%), suggesting fluorine’s electron-withdrawing nature enhances reaction efficiency .
  • Heteroaryl Modifications : Pyrazine (8f) and thiophene (8g) analogs demonstrated reduced yields (<50%), highlighting challenges in coupling bulkier heterocycles .

Core Heterocycle Modifications

Replacement of the oxazepin core with thiazepin or sulfonamide variants alters pharmacological profiles:

Compound Name Core Structure Key Activity Source
N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (31) Thiazepine D2 dopamine receptor antagonism (Ki = 12 nM)
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (29) Thiazepine Improved metabolic stability
Target Compound Oxazepine Undisclosed activity

Key Observations :

  • Thiazepine derivatives (e.g., compound 31) show nanomolar affinity for D2 dopamine receptors, whereas oxazepin analogs lack direct activity data .
  • Sulfur in thiazepines may enhance lipophilicity and membrane permeability compared to oxygen in oxazepines.

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